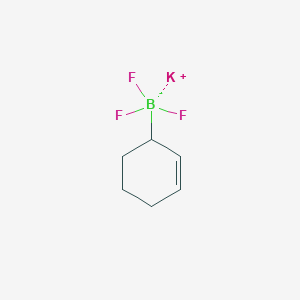
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is an organoboron compound with the molecular formula C6H9BF3K. It is a potassium salt of a trifluoroborate anion, which is known for its stability and ease of handling. This compound is used in various chemical reactions, particularly in organic synthesis, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (cyclohex-2-en-1-yl)trifluoroboranuide typically involves the reaction of cyclohex-2-en-1-ylboronic acid with potassium bifluoride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Cyclohex-2-en-1-ylboronic acid: is reacted with (KHF2) in an anhydrous solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-en-1-ylboronic acid.
Reduction: It can be reduced to form cyclohex-2-en-1-ylborane.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Cyclohex-2-en-1-ylboronic acid.
Reduction: Cyclohex-2-en-1-ylborane.
Substitution: Various substituted cyclohex-2-en-1-yl derivatives depending on the reagents used.
Scientific Research Applications
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used as a reagent in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of potassium (cyclohex-2-en-1-yl)trifluoroboranuide in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The general steps are:
- Formation of the boronate complex.
- Transmetalation with a palladium catalyst.
- Formation of the carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Potassium (cyclohex-1-en-1-yl)trifluoroboranuide
- Potassium (cyclohex-3-en-1-yl)trifluoroboranuide
- Potassium (cyclohex-4-en-1-yl)trifluoroboranuide
Uniqueness
Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable boronate complexes makes it particularly valuable in organic synthesis.
Properties
Molecular Formula |
C6H9BF3K |
|---|---|
Molecular Weight |
188.04 g/mol |
IUPAC Name |
potassium;cyclohex-2-en-1-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h2,4,6H,1,3,5H2;/q-1;+1 |
InChI Key |
HXQIVXVCVIIDBM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















